molecular formula C9H17BrO B13215266 1-(1-Bromopropan-2-yl)-2-methoxycyclopentane

1-(1-Bromopropan-2-yl)-2-methoxycyclopentane

Cat. No.: B13215266
M. Wt: 221.13 g/mol
InChI Key: JGIOJRKSRRFUIS-UHFFFAOYSA-N
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Description

1-(1-Bromopropan-2-yl)-2-methoxycyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromopropyl group and a methoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromopropan-2-yl)-2-methoxycyclopentane typically involves the bromination of a suitable precursor. One common method involves the reaction of cyclopentane with 1-bromopropane in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atom by the bromine atom.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes bromination, followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromopropan-2-yl)-2-methoxycyclopentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes by losing a molecule of hydrogen bromide.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in an aprotic solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

    Substitution: Corresponding alcohols.

    Elimination: Alkenes.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

Scientific Research Applications

1-(1-Bromopropan-2-yl)-2-methoxycyclopentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropan-2-yl)-2-methoxycyclopentane involves its reactivity due to the presence of the bromine atom, which is a good leaving group. This allows the compound to participate in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

    1-Bromopropane: A simpler analog without the cyclopentane ring.

    2-Methoxycyclopentane: Lacks the bromopropyl group.

    1-(1-Bromopropan-2-yl)benzene: Contains a benzene ring instead of a cyclopentane ring.

Uniqueness: 1-(1-Bromopropan-2-yl)-2-methoxycyclopentane is unique due to the combination of a cyclopentane ring with both a bromopropyl and a methoxy group

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

1-(1-bromopropan-2-yl)-2-methoxycyclopentane

InChI

InChI=1S/C9H17BrO/c1-7(6-10)8-4-3-5-9(8)11-2/h7-9H,3-6H2,1-2H3

InChI Key

JGIOJRKSRRFUIS-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1CCCC1OC

Origin of Product

United States

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